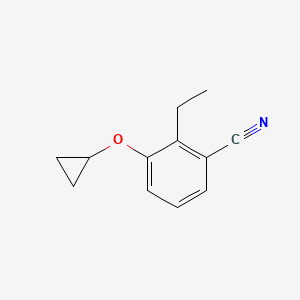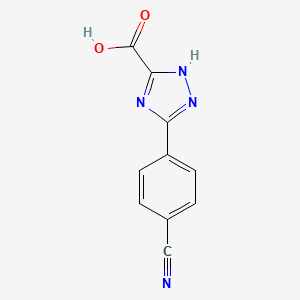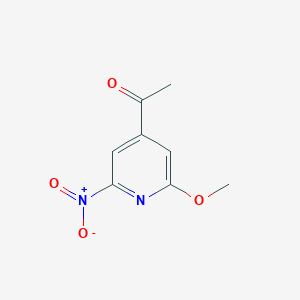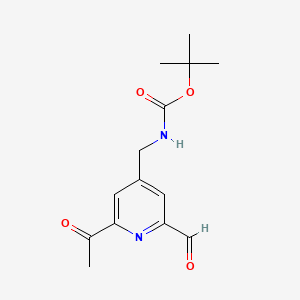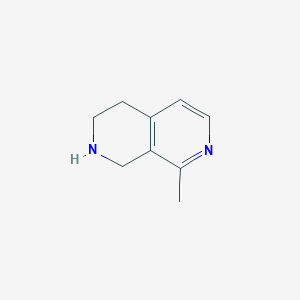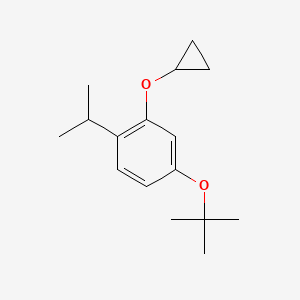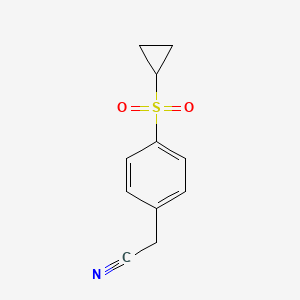![molecular formula C7H5N3O B14848095 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the aldehyde functional group at the 7-position adds to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate followed by cyclization can yield the desired compound . Another method involves the use of 1,3-diketones in glacial acetic acid, which has been widely used for the synthesis of similar pyrazolopyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazolo[3,4-C]pyridine-7-carboxylic acid.
Reduction: Formation of pyrazolo[3,4-C]pyridine-7-methanol.
Substitution: Formation of various substituted pyrazolopyridine derivatives depending on the nucleophile used.
科学的研究の応用
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
類似化合物との比較
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[3,4-D]pyrimidine:
The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which confer unique reactivity and potential for diverse applications.
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
1H-pyrazolo[3,4-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-4H,(H,9,10) |
InChIキー |
NPZNWUXUWILRAU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C=NN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



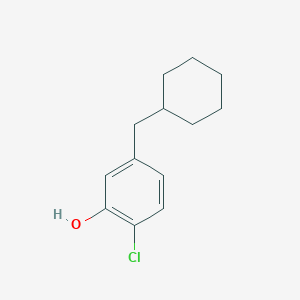
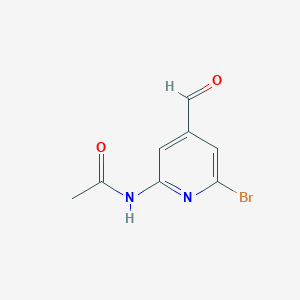

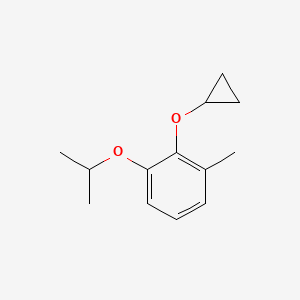
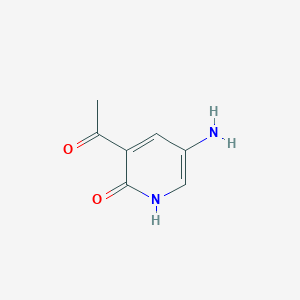
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
